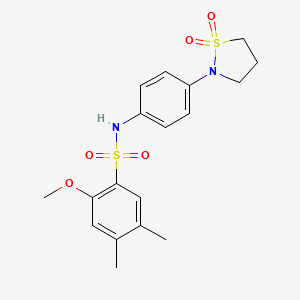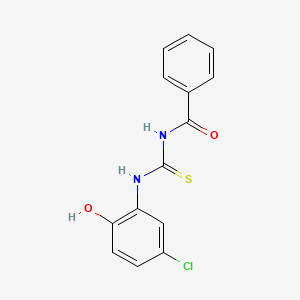
1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea is a chemical compound with the CAS Number: 815612-78-3 and a molecular weight of 306.77 . It is a new thiourea derivative .
Synthesis Analysis
This compound has been synthesized from the reaction of 2-amino-4-chlorophenol with benzoyl isothiocyanate . Benzoyl isothiocyanate has been used in the preparation of this compound .Molecular Structure Analysis
The structure of this compound has been characterized by elemental analyses, FT-IR, (13)C, (1)H NMR spectroscopy, and the single crystal X-ray diffraction analysis . The structural and spectroscopic data of the molecule in the ground state were calculated using the density functional method .Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.77 . The structural and spectroscopic data of the molecule in the ground state were calculated using the density functional method . The UV absorption spectra of the compound that dissolved in ACN and MeOH were recorded .Scientific Research Applications
Structural and Computational Characterization
1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (bcht) has been synthesized and characterized using various techniques including FT-IR, NMR spectroscopy, and X-ray diffraction. Computational methods like density functional theory have been used to understand the structural and spectroscopic properties of bcht, revealing good agreement between theoretical calculations and experimental results. These studies provide insights into the molecular structure and vibrational modes of bcht (Atis et al., 2012).
Antimicrobial Activity
Research has explored the antimicrobial properties of bcht against pathogenic bacteria and fungi, highlighting its potential as an antimicrobial agent (Atis et al., 2012).
In Vitro Biological Evaluation
Thiourea derivatives, including this compound, have been evaluated for biological activities such as antioxidant properties and enzyme inhibition. These compounds have shown significant anti-oxidant activity and moderate enzyme inhibiting effects in vitro, indicating their potential for diverse biological applications (Raza et al., 2022).
Cytotoxicity Studies
Studies have been conducted on thiourea derivatives, including this compound, for their cytotoxic effects against cancer cell lines. Such research is crucial for exploring potential anticancer properties of these compounds (Ruswanto et al., 2015).
DNA Interaction and Antioxidant Studies
Research has also focused on the interaction of thiourea derivatives with DNA and their antioxidant capacities. This highlights the potential use of these compounds in medicinal chemistry and biochemistry (Patujo et al., 2015).
Crystallographic and Molecular Studies
Extensive crystallographic studies have been conducted on thiourea derivatives to understand their self-organization in the solid state and their molecular conformations. Such studies are vital for comprehending the physical and chemical properties of these compounds (Okuniewski et al., 2017).
Properties
IUPAC Name |
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-6-7-12(18)11(8-10)16-14(20)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXJMSBLHKYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

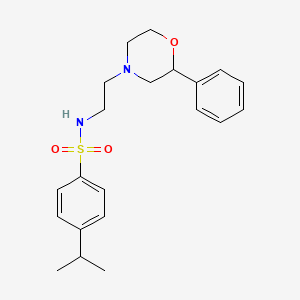
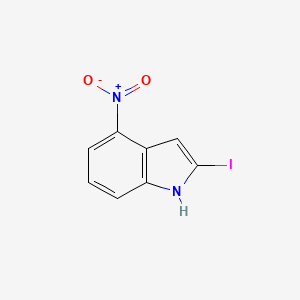
![3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2883985.png)
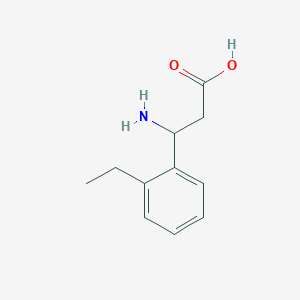
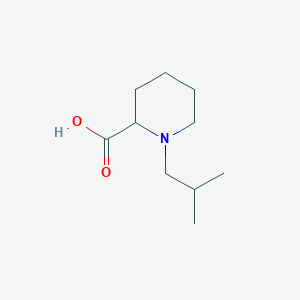
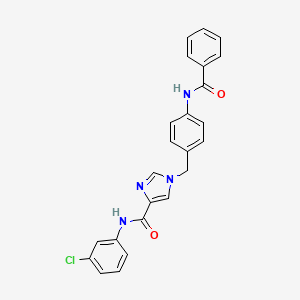
![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)
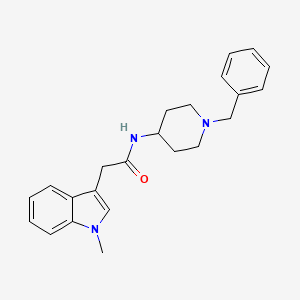
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide](/img/structure/B2883996.png)
![6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2883997.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)
